molecular formula C10H15NO B13878643 2-(Aminomethyl)-3,4,6-trimethylphenol

2-(Aminomethyl)-3,4,6-trimethylphenol

Cat. No.: B13878643
M. Wt: 165.23 g/mol
InChI Key: VJBHVPYEICGNIE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,4,6-trimethylphenol is an organic compound with a phenolic structure, characterized by the presence of an aminomethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,4,6-trimethylphenol typically involves the reaction of 3,4,6-trimethylphenol with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired aminomethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or other strong acids are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3,4,6-trimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)-3,4,6-trimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,4,6-trimethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-3,4,6-trimethylphenol is unique due to the presence of three methyl groups on the benzene ring, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(aminomethyl)-3,4,6-trimethylphenol

InChI

InChI=1S/C10H15NO/c1-6-4-7(2)10(12)9(5-11)8(6)3/h4,12H,5,11H2,1-3H3

InChI Key

VJBHVPYEICGNIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CN)O)C

Origin of Product

United States

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